2-[3-(3-Phenylpropoxy)phenyl]acetonitrile
Overview
Description
Scientific Research Applications
Solvolysis Reactions and Nucleophilic Addition Studies :
- The solvolysis of compounds related to acetonitrile in water has been studied, focusing on nucleophilic addition reactions. This research provides insights into the reaction mechanisms and product formation in acetonitrile-water mixtures (Jia, Ottosson, Zeng, & Thibblin, 2002).
Catalysis and Chemical Synthesis :
- Research on potassium modified La-Mg mixed oxide catalysts has been conducted for the selective mono-methylation of phenylacetonitrile. This has applications in the pharmaceutical industry, particularly for the synthesis of non-steroidal anti-inflammatory drugs (Molleti & Yadav, 2017).
Electrochemical Studies in Acetonitrile :
- Various electrochemical studies involving acetonitrile as a solvent or reactant have been conducted. These studies are critical for understanding the electrochemical behavior of compounds in acetonitrile and for applications in electrochemistry (Bautista-Martínez, González, & Aguilar-martínez, 2003).
Chemical Sensing and Colorimetric Studies :
- Research on colorimetric and ratiometric fluorescence sensing has been conducted using derivatives of acetonitrile, highlighting their potential application in chemical sensing and molecular probes (Peng, Wu, Fan, Tian, & Han, 2005).
Crystallization and Polymorphism Research :
- The crystallization behavior of compounds related to acetonitrile in different solvents has been explored, providing valuable insights for the pharmaceutical and chemical industries in terms of polymorphic forms and solubility (Kitamura & Horimoto, 2013).
Safety and Hazards
Properties
IUPAC Name |
2-[3-(3-phenylpropoxy)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c18-12-11-16-8-4-10-17(14-16)19-13-5-9-15-6-2-1-3-7-15/h1-4,6-8,10,14H,5,9,11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNMGAANBHGWTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.